molecular formula C8H10BrNO B2437929 2-Amino-2-(4-bromophenyl)ethanol CAS No. 201403-02-3

2-Amino-2-(4-bromophenyl)ethanol

Cat. No.: B2437929
CAS No.: 201403-02-3
M. Wt: 216.078
InChI Key: KTNHFPRYCCCOQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common preparation method involves the reaction of an aromatic amine with bromoethanol, followed by reduction to obtain the target product . The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product’s purity and yield .

Industrial Production Methods: Industrial production methods for 2-Amino-2-(4-bromophenyl)ethanol often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Amino-2-(4-bromophenyl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl ethanol derivatives.

Mechanism of Action

Properties

IUPAC Name

2-amino-2-(4-bromophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNHFPRYCCCOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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